Tozasertib

Content Navigation

Substituting pan-Aurora inhibitors with isoform-selective agents leads to incomplete mitotic arrest. Tozasertib (VX-680) provides pan-Aurora (A/B/C) and BCR-ABL T315I inhibition.

- Induces mitotic catastrophe & polyploidy at nM IC50.

- Binds inactive BCR-ABL, effective against T315I mutants.

- Reference standard for ABCG2/BCRP efflux-based MDR profiling.

High-purity, in stock, global shipping.

CAS Number

Product Name

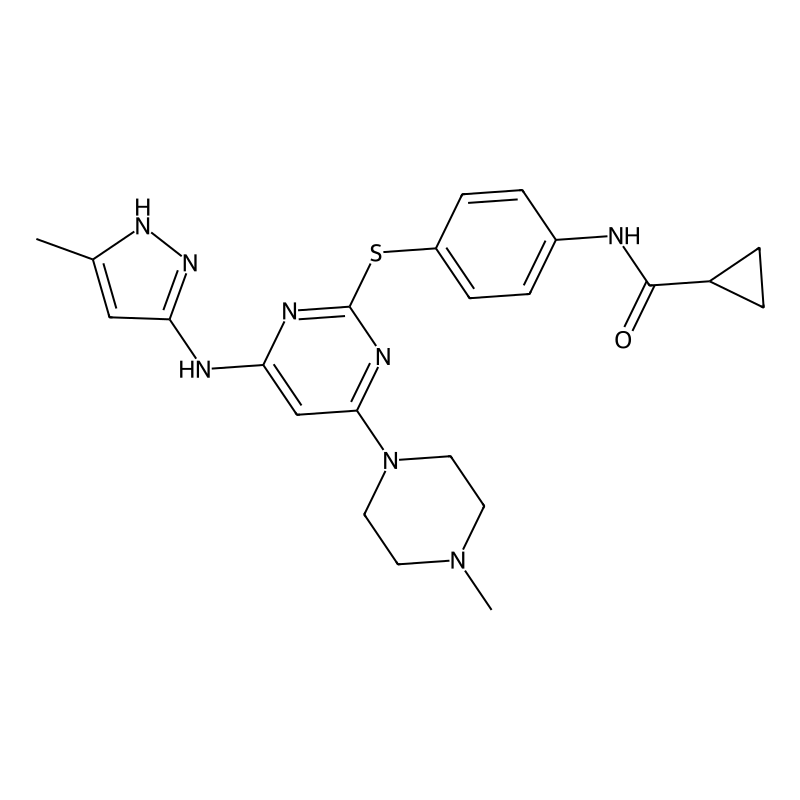

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Tozasertib (CAS: 639089-54-6), also known as VX-680 or MK-0457, is a highly potent, ATP-competitive pan-Aurora kinase inhibitor that also exhibits clinically relevant off-target activity against FLT3, JAK2, and BCR-ABL mutant kinases. Unlike newer generation isoform-selective Aurora inhibitors, Tozasertib is primarily procured as a broad-spectrum reference standard for inducing complete mitotic catastrophe, polyploidy, and apoptosis across diverse tumor models. Its well-characterized multi-kinase profile makes it a critical baseline material for oncology screening panels, cell cycle research, and the development of therapies targeting multidrug-resistant hematological malignancies [1].

Research Fit

Pathway context: Pan-Aurora kinase (A, B, C) inhibition for mitotic catastrophe research

Target profile: Multi-kinase activity includes FLT3 and BCR-ABL T315I

Research endpoint: Polyploidy and apoptosis induction in tumor cell models

Procurement substitution of Tozasertib with isoform-selective Aurora inhibitors (such as Alisertib or Barasertib) fundamentally alters assay outcomes, as selective agents fail to replicate the simultaneous suppression of Aurora A, B, and C required for total spindle assembly checkpoint abrogation . Furthermore, attempting to substitute Tozasertib with classical BCR-ABL inhibitors like Imatinib or Dasatinib in chronic myeloid leukemia (CML) models is ineffective when the T315I "gatekeeper" mutation is present, as Tozasertib possesses a unique binding conformation that bypasses this steric hindrance [1]. Additionally, Tozasertib's specific susceptibility to ABCG2/BCRP efflux pumps means it cannot be interchangeably swapped with Alisertib in multidrug-resistant cell line assays without severely skewing IC50 viability data[2].

Substitution Risk

Selective Aurora A inhibitors (e.g., Alisertib) lack BCR-ABL T315I and Aurora B/C coverage; phenotype may shift toward Aurora A-specific arrest.

Tozasertib is an ABCB1/ABCG2 substrate; Alisertib is not. Cell-model potency may differ significantly in transporter-expressing lines.

Danusertib clearance is sensitive to hFMO3 V257M polymorphism; Tozasertib metabolism remains consistent. Exposure-model context may not transfer.

References

- [2] Giles FJ, et al. MK-0457, a novel kinase inhibitor, is active in patients with chronic myeloid leukemia or acute lymphoblastic leukemia with the T315I BCR-ABL mutation. Blood. 2007;109(2):500-502.

- [3] Böhm M, et al. ABCG2 impairs the activity of the aurora kinase inhibitor tozasertib but not of alisertib. BMC Res Notes. 2015;8:433.

Pan-Aurora vs. Isoform-Selective Kinase Inhibition

For assays requiring broad-spectrum Aurora inhibition, Tozasertib provides potent pan-isoform suppression with Ki values of 0.6 nM (Aurora A), 18 nM (Aurora B), and 4.6 nM (Aurora C). In contrast, Alisertib is highly selective for Aurora A (IC50 1.2 nM, >200-fold selectivity over Aurora B), and Barasertib is strictly selective for Aurora B (IC50 0.37 nM, ~3700-fold selectivity over Aurora A). Using selective inhibitors will not trigger the complete endoreduplication and polyploidy profile achieved by Tozasertib's pan-inhibition.

| Evidence Dimension | Kinase Inhibition (Ki / IC50) |

| Target Compound Data | Tozasertib: Pan-active (AurA 0.6 nM, AurB 18 nM, AurC 4.6 nM) |

| Comparator Or Baseline | Alisertib: AurA selective (>200-fold over AurB); Barasertib: AurB selective (~3700-fold over AurA) |

| Quantified Difference | Tozasertib maintains nanomolar potency across all three isoforms, whereas comparators exhibit 200x to 3700x single-isoform bias. |

| Conditions | Cell-free biochemical kinase assays |

Buyers must procure Tozasertib when experimental designs require simultaneous blockade of centrosome maturation (AurA) and chromosomal segregation (AurB/C).

B: 18 nM

C: 4.6 nM vs Alisertib IC50 A: 1.2 nM

>200-fold selective over B

Efficacy Against Imatinib-Resistant BCR-ABL T315I Mutants

Tozasertib binds to the inactive conformation of the BCR-ABL kinase, effectively bypassing the steric clash caused by the T315I "gatekeeper" mutation. It inhibits the BCR-ABL T315I mutant with a Ki of 30 nM . Classical first- and second-generation tyrosine kinase inhibitors like Imatinib and Dasatinib display minimal to no activity against this specific mutant (IC50 > 10 µM) [1].

| Evidence Dimension | BCR-ABL T315I Inhibition |

| Target Compound Data | Tozasertib: Ki = 30 nM |

| Comparator Or Baseline | Imatinib / Dasatinib: Inactive against T315I (IC50 > 10 µM) |

| Quantified Difference | >300-fold higher potency for Tozasertib against the T315I mutant compared to classical ABL inhibitors. |

| Conditions | In vitro kinase binding and cellular proliferation assays |

Tozasertib is an essential procurement choice for laboratories modeling refractory, T315I-positive leukemias where standard ABL inhibitors fail.

Assay Reproducibility: Sensitivity to ABCG2 Efflux Pumps

When selecting an Aurora kinase inhibitor for multidrug-resistant cell lines, efflux pump compatibility is critical. Tozasertib is a known substrate for the ABCG2 (BCRP) transporter. In ABCG2-transduced UKF-NB-3 cells, the IC50 of Tozasertib increases by 48.8-fold compared to wild-type cells [1]. In contrast, the Aurora A inhibitor Alisertib is not affected by ABCG2 expression, maintaining consistent IC50 values regardless of transporter presence[1].

| Evidence Dimension | IC50 Shift in ABCG2-Expressing Cells |

| Target Compound Data | Tozasertib: 48.8-fold increase in IC50 |

| Comparator Or Baseline | Alisertib: No significant change in IC50 |

| Quantified Difference | Tozasertib exhibits extreme sensitivity to ABCG2 efflux, whereas Alisertib bypasses this specific resistance mechanism. |

| Conditions | Viability assays in ABCG2-transduced UKF-NB-3 neuroblastoma cells |

Researchers must account for ABCG2 status when procuring Tozasertib for cellular assays to avoid false-negative efficacy readouts, or explicitly use it to probe BCRP-mediated resistance.

In Vivo Formulation and Solubility Requirements

Tozasertib is practically insoluble in water, requiring specific organic solvent protocols for handling. While it is highly soluble in DMSO in vitro (up to 122.5 mg/mL with sonication), in vivo applications require complex multi-component vehicles to prevent precipitation . A standard validated in vivo formulation for Tozasertib achieves a 2 mg/mL working solution using a sequential mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .

| Evidence Dimension | Maximum Solubility and Formulation |

| Target Compound Data | In vivo vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (yields 2 mg/mL) |

| Comparator Or Baseline | Aqueous buffer: Insoluble (<1 mg/mL) |

| Quantified Difference | Requires a 4-component co-solvent system to achieve a stable 2 mg/mL concentration for animal dosing, compared to standard aqueous insolubility. |

| Conditions | Preparation of in vivo dosing solutions at room temperature with sonication |

Procurement teams and pharmacologists must ensure availability of PEG300 and Tween 80, as generic aqueous or simple saline formulations will result in Tozasertib precipitation and dosing failure.

Pan-Aurora Mitotic Catastrophe Reference Modeling

Because Tozasertib potently inhibits Aurora A, B, and C at nanomolar concentrations, it is the preferred reference standard for assays designed to induce complete spindle assembly checkpoint failure and polyploidy, a phenotype that cannot be fully replicated by isoform-selective inhibitors like Alisertib or Barasertib .

Screening Against T315I-Mutant Hematological Malignancies

Tozasertib's unique ability to bind the inactive conformation of the BCR-ABL kinase makes it a critical procurement item for laboratories evaluating therapies against imatinib- and dasatinib-resistant CML cell lines harboring the T315I gatekeeper mutation[1].

ABC Transporter Resistance Profiling

Due to its validated status as a substrate for ABCG2 (BCRP) and ABCB1 (MDR1) efflux pumps, Tozasertib is utilized in comparative viability assays to identify multidrug resistance mechanisms in tumor models, particularly when contrasted against non-substrate inhibitors like Alisertib [2].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

Metabolism Metabolites

Wikipedia

2: Dewerth A, Wonner T, Lieber J, Ellerkamp V, Warmann SW, Fuchs J, Armeanu-Ebinger S. In vitro evaluation of the Aurora kinase inhibitor VX-680 for Hepatoblastoma. Pediatr Surg Int. 2012 Jun;28(6):579-89. doi: 10.1007/s00383-012-3086-6. Epub 2012 Apr 18. PubMed PMID: 22526548.

3: Salah E, Ugochukwu E, Barr AJ, von Delft F, Knapp S, Elkins JM. Crystal structures of ABL-related gene (ABL2) in complex with imatinib, tozasertib (VX-680), and a type I inhibitor of the triazole carbothioamide class. J Med Chem. 2011 Apr 14;54(7):2359-67. doi: 10.1021/jm101506n. Epub 2011 Mar 18. PubMed PMID: 21417343; PubMed Central PMCID: PMC3075623.

4: Rao B, van Leeuwen IM, Higgins M, Campbel J, Thompson AM, Lane DP, Lain S. Evaluation of an Actinomycin D/VX-680 aurora kinase inhibitor combination in p53-based cyclotherapy. Oncotarget. 2010 Nov;1(7):639-50. PubMed PMID: 21317459; PubMed Central PMCID: PMC3248124.

5: Fei F, Stoddart S, Groffen J, Heisterkamp N. Activity of the Aurora kinase inhibitor VX-680 against Bcr/Abl-positive acute lymphoblastic leukemias. Mol Cancer Ther. 2010 May;9(5):1318-27. doi: 10.1158/1535-7163.MCT-10-0069. Epub 2010 Apr 13. PubMed PMID: 20388735; PubMed Central PMCID: PMC2868097.

6: Cheok CF, Kua N, Kaldis P, Lane DP. Combination of nutlin-3 and VX-680 selectively targets p53 mutant cells with reversible effects on cells expressing wild-type p53. Cell Death Differ. 2010 Sep;17(9):1486-500. doi: 10.1038/cdd.2010.18. Epub 2010 Mar 5. PubMed PMID: 20203688.

7: Donato NJ, Fang D, Sun H, Giannola D, Peterson LF, Talpaz M. Targets and effectors of the cellular response to aurora kinase inhibitor MK-0457 (VX-680) in imatinib sensitive and resistant chronic myelogenous leukemia. Biochem Pharmacol. 2010 Mar 1;79(5):688-97. doi: 10.1016/j.bcp.2009.10.009. Epub 2009 Oct 27. PubMed PMID: 19874801.

8: Bebbington D, Binch H, Charrier JD, Everitt S, Fraysse D, Golec J, Kay D, Knegtel R, Mak C, Mazzei F, Miller A, Mortimore M, O'Donnell M, Patel S, Pierard F, Pinder J, Pollard J, Ramaya S, Robinson D, Rutherford A, Studley J, Westcott J. The discovery of the potent aurora inhibitor MK-0457 (VX-680). Bioorg Med Chem Lett. 2009 Jul 1;19(13):3586-92. doi: 10.1016/j.bmcl.2009.04.136. Epub 2009 May 3. PubMed PMID: 19447622.

9: Fiskus W, Wang Y, Joshi R, Rao R, Yang Y, Chen J, Kolhe R, Balusu R, Eaton K, Lee P, Ustun C, Jillella A, Buser CA, Peiper S, Bhalla K. Cotreatment with vorinostat enhances activity of MK-0457 (VX-680) against acute and chronic myelogenous leukemia cells. Clin Cancer Res. 2008 Oct 1;14(19):6106-15. doi: 10.1158/1078-0432.CCR-08-0721. PubMed PMID: 18829489; PubMed Central PMCID: PMC2665710.

10: Zhao B, Smallwood A, Yang J, Koretke K, Nurse K, Calamari A, Kirkpatrick RB, Lai Z. Modulation of kinase-inhibitor interactions by auxiliary protein binding: crystallography studies on Aurora A interactions with VX-680 and with TPX2. Protein Sci. 2008 Oct;17(10):1791-7. doi: 10.1110/ps.036590.108. Epub 2008 Jul 28. PubMed PMID: 18662907; PubMed Central PMCID: PMC2548374.

11: Arlot-Bonnemains Y, Baldini E, Martin B, Delcros JG, Toller M, Curcio F, Ambesi-Impiombato FS, D'Armiento M, Ulisse S. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines. Endocr Relat Cancer. 2008 Jun;15(2):559-68. doi: 10.1677/ERC-08-0021. Epub 2008 Apr 22. PubMed PMID: 18430894.

12: Huang XF, Luo SK, Xu J, Li J, Xu DR, Wang LH, Yan M, Wang XR, Wan XB, Zheng FM, Zeng YX, Liu Q. Aurora kinase inhibitory VX-680 increases Bax/Bcl-2 ratio and induces apoptosis in Aurora-A-high acute myeloid leukemia. Blood. 2008 Mar 1;111(5):2854-65. Epub 2007 Dec 26. PubMed PMID: 18160664.

13: Tyler RK, Shpiro N, Marquez R, Eyers PA. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. Cell Cycle. 2007 Nov 15;6(22):2846-54. Epub 2007 Aug 27. PubMed PMID: 18032922.

14: Cheetham GM, Charlton PA, Golec JM, Pollard JR. Structural basis for potent inhibition of the Aurora kinases and a T315I multi-drug resistant mutant form of Abl kinase by VX-680. Cancer Lett. 2007 Jun 28;251(2):323-9. Epub 2007 Jan 19. PubMed PMID: 17240048.

15: Gizatullin F, Yao Y, Kung V, Harding MW, Loda M, Shapiro GI. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function. Cancer Res. 2006 Aug 1;66(15):7668-77. PubMed PMID: 16885368.

16: Young MA, Shah NP, Chao LH, Seeliger M, Milanov ZV, Biggs WH 3rd, Treiber DK, Patel HK, Zarrinkar PP, Lockhart DJ, Sawyers CL, Kuriyan J. Structure of the kinase domain of an imatinib-resistant Abl mutant in complex with the Aurora kinase inhibitor VX-680. Cancer Res. 2006 Jan 15;66(2):1007-14. PubMed PMID: 16424036.

17: Harrington EA, Bebbington D, Moore J, Rasmussen RK, Ajose-Adeogun AO, Nakayama T, Graham JA, Demur C, Hercend T, Diu-Hercend A, Su M, Golec JM, Miller KM. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nat Med. 2004 Mar;10(3):262-7. Epub 2004 Feb 22. Erratum in: Nat Med. 2007 Apr;13(4):511. PubMed PMID: 14981513.

Explore Compound Types